molecular formula C20H34O3 B10767765 (11E,13Z)-15-oxoicosa-11,13-dienoic acid

(11E,13Z)-15-oxoicosa-11,13-dienoic acid

Cat. No.: B10767765
M. Wt: 322.5 g/mol
InChI Key: QZCMHXPXGACWLJ-YSNXYNCHSA-N
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Description

(11E,13Z)-15-oxoicosa-11,13-dienoic acid is a specialized, electrophilic oxylipin derived from the lipoxygenase (LOX)-mediated metabolism of arachidonic acid. This compound serves as a critical analytical standard and research tool in the field of lipidomics, enabling the precise identification and quantification of this metabolite in complex biological samples. Its primary research value lies in its role as a downstream metabolite and potential activity regulator within the 15-LOX-1 pathway, which is implicated in processes of inflammation resolution, epithelial barrier function, and cellular homeostasis. The compound's mechanism of action is associated with its electrophilic alpha,beta-unsaturated ketone groups, which allow it to form covalent adducts with nucleophilic residues on specific proteins, such as Keap1. This post-translational modification can activate the Nrf2 antioxidant response pathway, leading to the upregulation of cytoprotective genes. Consequently, researchers utilize this compound to investigate its anti-inflammatory and pro-resolving bioactivities, its interplay with PPARγ signaling, and its potential functional role in models of colitis, asthma, and other inflammatory disorders. This high-purity compound is indispensable for advancing our understanding of the complex roles oxylipins play in signaling and metabolic regulation.

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(11E,13Z)-15-oxoicosa-11,13-dienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9+,17-14-

InChI Key

QZCMHXPXGACWLJ-YSNXYNCHSA-N

Isomeric SMILES

CCCCCC(=O)/C=C\C=C\CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O

Origin of Product

United States

Molecular Structure, Nomenclature, and Isomeric Considerations of 11e,13z 15 Oxoicosa 11,13 Dienoic Acid

Standardized IUPAC Nomenclature and Derived Common Aliases (e.g., 15-oxoEDE, 15-KEDE)

The systematic naming of (11E,13Z)-15-oxoicosa-11,13-dienoic acid follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name, This compound , precisely describes the molecule's structure. nih.gov This name indicates a 20-carbon ("icosa") carboxylic acid with two double bonds ("dienoic acid") located at the 11th and 13th carbon atoms. The "15-oxo" prefix specifies the presence of a ketone functional group at the 15th carbon position. The stereochemical descriptors "(11E,13Z)" define the geometry of the double bonds, with the double bond at the 11th position having an E (trans) configuration and the one at the 13th position having a Z (cis) configuration.

In scientific literature and commercial contexts, several common aliases are used for this compound to simplify its lengthy IUPAC name. These include 15-oxoEDE and 15-KEDE . caymanchem.combertin-bioreagent.commybiosource.com The abbreviation "EDE" stands for eicosadienoic acid. The prefix "15-oxo" or "15-K" (for keto) denotes the ketone group at the 15th position. The compound is also referred to as 15-oxo-11Z,13E-eicosadienoic acid . caymanchem.com

Identifier Type Identifier
IUPAC Name(11Z,13E)-15-oxoicosa-11,13-dienoic acid nih.gov
Common Alias15-oxoEDE nih.govcaymanchem.com
Common Alias15-KEDE caymanchem.commybiosource.com
Synonym15-oxo-11Z,13E-eicosadienoic acid caymanchem.com
CAS Number105835-44-7 caymanchem.comlarodan.com

Detailed Analysis of Conjugated Diene-Ketone System Stereochemistry

A key feature of this compound is the presence of a conjugated system formed by the two double bonds and the ketone group. This arrangement of alternating double and single bonds (C=C-C=C-C=O) leads to delocalization of π-electrons across this portion of the molecule, influencing its chemical reactivity and spectroscopic properties.

The presence of the ketone at position 15 introduces a planar carbonyl group, which further influences the local conformation. The interplay between the E and Z double bonds and the ketone group results in a unique three-dimensional structure that is critical for its interaction with biological macromolecules.

Structural Elucidation Challenges and Advanced Spectroscopic Characterization (Conceptual)

The complete structural elucidation of complex lipids like this compound presents several challenges. Determining the exact position of the oxo group and the precise stereochemistry of the double bonds requires a combination of advanced spectroscopic techniques.

Conceptually, the structural analysis would involve the following:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is crucial for determining the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the olefinic protons provide definitive information about the geometry of the double bonds (E or Z).

¹³C NMR: Carbon NMR helps to identify the different carbon environments, including the carboxylic acid, ketone, and the sp² hybridized carbons of the double bonds.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching) and the conjugated ketone (C=O stretching at a lower frequency than a non-conjugated ketone).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated diene-ketone system gives rise to a characteristic UV absorption maximum. caymanchem.com The position of this maximum can provide evidence for the extent of the conjugated system.

Conformational Analysis and its Implications for Molecular Interactions

The conformational flexibility of the long aliphatic chain in this compound allows it to adopt various shapes. However, the rigid nature of the conjugated diene-ketone system imposes significant constraints on the local conformation. The (11E,13Z) stereochemistry dictates a specific kink in the carbon chain.

This defined three-dimensional shape is critical for the molecule's ability to interact with enzymes and receptors. The spatial arrangement of the carboxylic acid group, the hydrophobic alkyl chain, and the polar conjugated ketone system determines how the molecule fits into the binding pockets of proteins. The specific conformation would influence the strength and specificity of these interactions, which are fundamental to its biological function. Computational modeling approaches, in conjunction with experimental data, can be used to predict the low-energy conformations of the molecule and to simulate its interactions with biological targets.

Natural Abundance and Biological Distribution of 11e,13z 15 Oxoicosa 11,13 Dienoic Acid

Occurrence in Plant Extracts and Botanical Sources

While comprehensive primary literature is still emerging, secondary sources indicate the presence of (11E,13Z)-15-oxoicosa-11,13-dienoic acid in certain plant species. Notably, it has been reported in extracts of Bidens pilosa, a globally distributed medicinal herb, and Eranthis longistipitata, a plant species native to Central Asia. The specific concentrations and physiological roles of the compound within these plants are subjects of ongoing research. The identification of this oxylipin in these terrestrial plants suggests a potential role in their defense mechanisms or as a signaling molecule.

Identification as an Endogenous Metabolite in Biological Systems

This compound is recognized as an endogenous metabolite, meaning it is produced within a biological system. Its formation is linked to the oxidative metabolism of polyunsaturated fatty acids. While specific details about its endogenous production in a wide array of organisms are not yet fully elucidated, the presence of its precursor fatty acids and the necessary enzymatic machinery in many life forms suggests a broader distribution than currently documented. The study of related keto-fatty acids indicates that such compounds are often involved in regulating inflammatory responses and other cellular signaling pathways.

Distribution Patterns Across Diverse Organisms and Cellular Compartments

The distribution of this compound appears to span different biological kingdoms. Its confirmed presence in the marine diatom Pseudo-nitzschia multistriata highlights its role in the marine food web. Diatoms are known producers of a variety of oxylipins, which can act as signaling molecules influencing their own populations and their interactions with other marine organisms.

Within the cell, the localization of keto fatty acids is often associated with membranes, where their precursor fatty acids reside. The enzymes responsible for their synthesis, such as lipoxygenases, are also frequently found in either the cytosol or associated with cellular membranes. This suggests that the production and action of this compound are likely to be tightly regulated within specific cellular compartments. However, precise details on the subcellular distribution of this specific compound are still an area for further investigation.

Environmental and Ecological Presence

The identification of this compound in the marine diatom Pseudo-nitzschia multistriata confirms its presence in marine ecosystems. researchgate.net Pseudo-nitzschia species are known for their role in marine biogeochemical cycles and for producing various bioactive compounds. The release of oxylipins like this compound into the marine environment could have ecological implications, potentially influencing the behavior and physiology of other marine life.

The following table summarizes the known occurrences of this compound:

Organism/SourceKingdomEnvironment
Pseudo-nitzschia multistriata researchgate.netProtista (Diatom)Marine
Bidens pilosaPlantaeTerrestrial
Eranthis longistipitataPlantaeTerrestrial

Enzymatic Biosynthesis and Precursor Pathways of 11e,13z 15 Oxoicosa 11,13 Dienoic Acid

Identification of 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE) as a Direct Precursor

The immediate precursor to (11E,13Z)-15-oxoicosa-11,13-dienoic acid is 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE). The conversion is an oxidation reaction where the hydroxyl group at the 15th carbon of 15-HEDE is oxidized to form a keto group, resulting in the formation of 15-oxo-eicosadienoic acid. This was identified by observing that 15-OxoEDE is produced via the oxidation of 15-HEDE. caymanchem.com The structural relationship between the precursor and the product is central to its biological function and subsequent interactions with metabolic enzymes. uniprot.org

Table 1: Precursor and Product Details

Compound Name IUPAC Name Molecular Formula Role
15-HEDE (11Z,13E)-15-hydroxyicosa-11,13-dienoic acid C₂₀H₃₆O₃ Precursor

Characterization of Specific Hydroxy-fatty Acid Dehydrogenases Involved in Oxidation

The enzymatic oxidation of 15-HEDE to its corresponding 15-oxo derivative is catalyzed by a specific class of enzymes known as hydroxy-fatty acid dehydrogenases. Strong evidence points towards 15-hydroxyprostaglandin dehydrogenase (15-PGDH) as the primary enzyme responsible for this conversion. nih.govnih.gov

15-PGDH is an NAD⁺-dependent enzyme that demonstrates broad substrate specificity for various hydroxylated polyunsaturated fatty acids, including prostaglandins (B1171923) and hydroxyeicosatetraenoic acids (HETEs). uniprot.orgebi.ac.ukwikipedia.org It specifically targets the hydroxyl group at the 15th carbon for oxidation. nih.gov For instance, 15-PGDH efficiently oxidizes 15(S)-HETE, a structurally similar compound to 15-HEDE, into 15-oxo-ETE. nih.govnih.govwikipedia.org The enzyme's activity is not restricted to substrates containing a cyclopentane (B165970) ring, indicating its capability to act on acyclic hydroxy fatty acids like 15-HEDE. nih.gov The reaction mechanism involves the transfer of a hydride from the substrate to the cofactor NAD⁺, resulting in the formation of the keto-metabolite and NADH. uniprot.orgwikipedia.org

Table 2: Key Dehydrogenase in the Biosynthesis

Enzyme EC Number Cofactor Function Substrate Class

Potential Contributions of Lipoxygenases and Other Oxygenases to Eicosadienoic Acid Substrates

The formation of the precursor, 15-HEDE, begins with the oxygenation of polyunsaturated fatty acids. This crucial step is primarily mediated by lipoxygenases (LOXs), a family of non-heme iron-containing enzymes. nih.govdigitellinc.comresearchgate.net

Lipoxygenases (LOXs): LOX enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. creative-proteomics.com Specifically, 15-lipoxygenases (15-LOX) are responsible for generating 15-hydroperoxy derivatives, which are then rapidly reduced by cellular peroxidases to the more stable 15-hydroxy forms, such as 15-HETE from arachidonic acid. nih.govmdpi.com There are two main isoforms in humans, ALOX15 (15-LOX-1) and ALOX15B (15-LOX-2), which can oxygenate fatty acids to produce the necessary 15-hydroxy precursors. researchgate.netfrontiersin.org Human ALOX15 predominantly produces 15-HETE from arachidonic acid. frontiersin.org The initial substrate for this pathway can be an eicosadienoic acid, such as 11,14-eicosadienoic acid, which upon action by 15-LOX would yield 15-hydroperoxy-11,13-eicosadienoic acid, the direct precursor to 15-HEDE. ebi.ac.uk

Other Oxygenases: While LOXs are central, other enzymatic pathways like the cyclooxygenase (COX) and cytochrome P450 (CYP) pathways also contribute to the broader eicosanoid metabolic network. creative-proteomics.commdpi.com COX enzymes can also generate 15-hydroperoxy compounds as intermediates. nih.gov The CYP epoxygenase pathway can produce various epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), though the 15-LOX pathway is more directly implicated in the formation of 15-hydroxylated fatty acids. mdpi.com

Table 3: Oxygenases in the Precursor Pathway

Enzyme Family Specific Enzyme Examples Function
Lipoxygenases (LOX) ALOX15 (15-LOX-1), ALOX15B (15-LOX-2) Catalyze the stereo-specific peroxidation of polyunsaturated fatty acids to form hydroperoxy derivatives. researchgate.netfrontiersin.org
Cyclooxygenases (COX) COX-1, COX-2 Convert arachidonic acid to prostaglandin (B15479496) H2, with some reactions yielding 15-hydroperoxy intermediates. nih.govpoliklinika-harni.hr

Regulatory Mechanisms Governing Biosynthetic Enzyme Expression and Activity

The biosynthesis of this compound is tightly regulated at the level of enzyme expression and activity, ensuring that the production of this and related signaling molecules is controlled in response to specific cellular signals.

Regulation of Lipoxygenases (ALOX): The expression of 15-LOX enzymes is highly regulated. For instance, the expression of ALOX15 is strongly induced by the T-helper type 2 (Th2) cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13) in human monocytes. researchgate.netomicsonline.org The signaling pathways for these cytokines involve the Janus kinase/signal transducer and activator of transcription (JAK/STAT) cascades. omicsonline.org In contrast, ALOX15B is constitutively expressed in macrophages but can be further induced by pro-inflammatory stimuli and hypoxia, a process involving transcription factors like Sp1, Sp3, and the hypoxia-inducible factor 1α (HIF-1α). frontiersin.orgbohrium.com The activity of 15-LOX can also be allosterically modulated by other lipid metabolites, such as 13-(S)-hydroxyoctadecadienoic acid (13S-HODE), which can alter substrate preference. digitellinc.com

Regulation of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The regulation of 15-PGDH is crucial as it controls the catabolism of various bioactive lipids. The intracellular levels of its substrates are controlled by the balance between synthetic enzymes like COX and catabolic enzymes like 15-PGDH. nih.gov In certain pathological states, such as some forms of cancer, the expression of 15-PGDH is often suppressed, leading to an accumulation of its substrates, like prostaglandin E2. nih.govnih.gov This highlights a critical regulatory checkpoint where the downregulation of 15-PGDH can significantly alter cellular signaling pathways by increasing the levels of pro-inflammatory or pro-proliferative lipids.

Metabolic Fates, Biotransformation, and Catabolism of 11e,13z 15 Oxoicosa 11,13 Dienoic Acid

Pathways for Further Reduction or Oxidation of the Keto Group

The ketone group at the C-15 position represents a key site for metabolic modification of (11E,13Z)-15-oxoicosa-11,13-dienoic acid. This functional group can undergo either reduction to a hydroxyl group or be a site for further oxidative reactions, leading to metabolites with altered biological activities.

Reduction to a Hydroxy Metabolite:

A probable and significant metabolic transformation is the reduction of the 15-keto group to a corresponding 15-hydroxy derivative. This reaction is analogous to the metabolism of prostaglandins (B1171923), where 15-ketoprostaglandins are reduced by the enzyme 15-ketoprostaglandin Δ13-reductase. nih.govnih.gov This enzyme, found in various tissues, utilizes NADPH or NADH as a cofactor to catalyze the reduction. nih.gov The resulting metabolite, (11E,13Z)-15-hydroxyicosa-11,13-dienoic acid, would likely possess different biological properties compared to the parent oxo-compound.

Table 1: Key Enzymes in Keto Group Metabolism

Enzyme FamilyReaction CatalyzedCofactorPotential Metabolite of this compound
15-Ketoprostaglandin ReductasesReduction of a keto group to a hydroxyl groupNADPH/NADH(11E,13Z)-15-hydroxyicosa-11,13-dienoic acid

This table is based on analogous reactions with other oxylipins.

Conjugation Reactions (e.g., with Glutathione) and Metabolite Identification

Conjugation with endogenous hydrophilic molecules is a major pathway for the detoxification and elimination of xenobiotics and endogenous compounds, including oxylipins. Glutathione (B108866) (GSH), a tripeptide, is a key player in this process, facilitated by the superfamily of enzymes known as Glutathione S-transferases (GSTs). nih.govnih.govnih.gov

The α,β-unsaturated ketone structure within this compound makes it a potential substrate for Michael addition of glutathione. nih.gov This reaction would involve the nucleophilic attack of the sulfhydryl group of GSH onto one of the electrophilic carbons of the conjugated system. GSTs, particularly the Alpha class, are known to catalyze the conjugation of GSH to various lipid peroxidation products. nih.govnih.gov The resulting glutathione conjugate would be more water-soluble, facilitating its further metabolism and excretion.

Identification of such metabolites in biological systems would typically involve techniques like mass spectrometry, which can detect the mass shift corresponding to the addition of a glutathione moiety. nih.gov

Table 2: Potential Conjugation Metabolites

Conjugating AgentEnzyme FamilyPotential Metabolite
Glutathione (GSH)Glutathione S-transferases (GSTs)Glutathionyl-(11E,13Z)-15-oxoicosa-11,13-dienoic acid

This table presents a hypothetical metabolite based on known conjugation reactions.

Enzymology of Degradative Processes (e.g., Beta-oxidation, Chain Shortening)

The complete catabolism of this compound is expected to proceed through the established fatty acid degradation pathways, primarily beta-oxidation. pressbooks.pubwikipedia.org This process systematically shortens the fatty acid chain, generating acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org

Given its 20-carbon backbone, the initial steps of beta-oxidation of this compound may occur in the peroxisomes, as very long-chain fatty acids are preferentially metabolized in this organelle. wikipedia.orgnih.gov The process involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. wikipedia.org The presence of double bonds in the molecule would require the action of auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to reconfigure the double bonds for proper processing by the beta-oxidation machinery. nih.gov

Another potential degradative pathway is ω-oxidation, which occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group to a carboxylic acid, forming a dicarboxylic acid. nih.gov These dicarboxylic acids can then undergo peroxisomal β-oxidation from either end of the molecule, leading to chain-shortened dicarboxylic acids that are eventually excreted. nih.gov

Table 3: Key Enzymes in Fatty Acid Degradation

PathwayKey EnzymesCellular LocationProducts
Beta-oxidationAcyl-CoA dehydrogenases, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, ThiolaseMitochondria, PeroxisomesAcetyl-CoA, Chain-shortened acyl-CoAs
ω-OxidationCytochrome P450 monooxygenasesEndoplasmic ReticulumDicarboxylic acids

Excretion Pathways and Clearance Mechanisms

The ultimate elimination of this compound and its metabolites from the body is accomplished through renal and biliary excretion routes. The increased water solubility of the metabolites, particularly the glutathione conjugates and the chain-shortened dicarboxylic acids, is crucial for their efficient clearance.

Renal Excretion:

Chain-shortened dicarboxylic acids, being more water-soluble than the parent compound, are readily filtered by the glomerulus and excreted in the urine. nih.gov Studies have shown that various dicarboxylic acids are found in urine, especially under conditions of high fatty acid flux. nih.gov The proximal tubules of the kidney are involved in the reabsorption of some dicarboxylic acids, but this process is saturable, allowing for the net excretion of these metabolites. mpg.de

Biliary Excretion:

Glutathione conjugates and other modified metabolites can be actively transported into the bile by specific transporters in the liver. nih.gov These conjugates are then eliminated from the body via the feces. Enterohepatic circulation, where metabolites excreted in the bile are reabsorbed in the intestine, is a possibility but generally leads to eventual renal clearance upon further metabolism. acs.org

Table 4: Summary of Excretion Pathways

Excretion RoutePrimary Metabolites Excreted
Renal (Urine)Chain-shortened dicarboxylic acids, other water-soluble metabolites
Biliary (Feces)Glutathione conjugates, other conjugated metabolites

Mechanisms of Cellular and Molecular Action of 11e,13z 15 Oxoicosa 11,13 Dienoic Acid

Direct Enzymatic Modulation (e.g., Inhibition of 5-Lipoxygenase in RBL-1 cells)

While direct enzymatic modulation by (11E,13Z)-15-oxoicosa-11,13-dienoic acid is an area of ongoing investigation, the broader class of eicosanoids is well-known for interacting with various enzymes involved in inflammatory pathways. Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids. Their synthesis and metabolism are tightly regulated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The inhibition of 5-LOX is a therapeutic target for inflammatory conditions. Although specific studies on the direct inhibition of 5-LOX in RBL-1 (rat basophilic leukemia) cells by this compound are not extensively documented in publicly available research, the structural characteristics of this compound suggest a potential for such interactions. Further research is required to fully elucidate the direct enzymatic targets of this compound and the extent of its inhibitory or activating effects.

Exploration of Potential Receptor-Mediated Signaling Pathways

The biological effects of many fatty acid derivatives are mediated through their interaction with specific cell surface or nuclear receptors. For instance, a structurally similar compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), is known to act as a peroxisome proliferator-activated receptor-α (PPARα) agonist. nih.gov PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as in the control of inflammation.

While the specific receptor targets for this compound have not been definitively identified, its structural similarity to other bioactive lipids suggests that it may also interact with members of the PPAR family or other nuclear receptors. The oxoeicosanoid family, to which this compound belongs, is known to have signaling roles, and the identification of a specific receptor for 5-oxo-ETE (OXER1) in zebrafish highlights the potential for receptor-mediated pathways for this class of molecules. nih.gov Future research focusing on receptor binding assays and functional studies is necessary to uncover the specific receptor-mediated signaling pathways for this compound.

Covalent Modification of Target Proteins (e.g., via Michael Adduction by α,β-unsaturated ketone)

A significant mechanism of action for this compound is likely the covalent modification of target proteins. This is attributed to the presence of an α,β-unsaturated ketone in its structure, which makes it an electrophilic species. Electrophilic compounds can react with nucleophilic amino acid residues in proteins, such as cysteine and histidine, through a process called Michael adduction.

This covalent modification can alter the structure and function of the target protein, thereby modulating its activity. A related compound, 15-oxoeicosatetraenoic acid (15-oxoETE), which also possesses an α,β-unsaturated ketone, has been shown to form Michael adducts with reactive nucleophilic cysteines in transcription factors and pro-inflammatory enzymes. nih.gov This mechanism is central to its ability to modulate inflammatory signaling. Given the shared reactive moiety, it is highly probable that this compound also functions by covalently modifying key cellular proteins, leading to downstream effects on various signaling pathways.

Modulation of Intracellular Signaling Cascades and Protein Kinase Pathways

This compound has the potential to significantly modulate intracellular signaling cascades and protein kinase pathways, primarily through the mechanisms of covalent modification and potential receptor interactions.

Research on the analogous compound 15-oxoETE has demonstrated that it can activate the Nrf2-regulated antioxidant response and inhibit NF-κB-mediated pro-inflammatory responses through the inhibition of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta). foxchase.org The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.

Furthermore, fatty acids have been shown to modulate the activity of AMP-activated protein kinase (AMPK), a key energy sensor in cells that regulates metabolism. nih.govnih.gov While direct evidence for the effect of this compound on AMPK is yet to be established, its nature as a fatty acid derivative suggests it may influence this critical metabolic pathway. The table below summarizes the potential effects on key signaling pathways based on studies of structurally related compounds.

Potential Modulation of Intracellular Signaling Pathways

Signaling PathwayPotential EffectMechanism of Action (Postulated)Key Proteins Involved
NF-κB PathwayInhibitionCovalent modification and inhibition of IKKβIKKβ, NF-κB
Nrf2 PathwayActivationCovalent modification of Keap1, leading to Nrf2 release and nuclear translocationNrf2, Keap1
MAPK Pathways (e.g., p38, JNK, ERK)ModulationUpstream regulation through receptor binding or covalent modification of pathway componentsp38, JNK, ERK
AMPK PathwayModulationAllosteric modulation or changes in cellular energy statusAMPK

Influence on Gene Expression and Transcriptional Regulatory Networks

By modulating signaling pathways and transcription factors, this compound can exert a profound influence on gene expression and transcriptional regulatory networks. The inhibition of the NF-κB pathway, as seen with the related compound 15-oxoETE, would be expected to downregulate the expression of a suite of pro-inflammatory genes.

For example, 15-oxoETE has been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in response to lipopolysaccharide (LPS) stimulation. nih.gov Similarly, the activation of the Nrf2 pathway would lead to the increased expression of antioxidant and cytoprotective genes.

The table below outlines some of the genes whose expression is likely to be influenced by this compound, based on the known effects of structurally and functionally similar oxo-eicosanoids.

Potential Influence on Gene Expression

GeneFunctionExpected Change in ExpressionMediating Pathway
TNFαPro-inflammatory cytokineDecreaseNF-κB
IL-6Pro-inflammatory cytokineDecreaseNF-κB
IL-1βPro-inflammatory cytokineDecreaseNF-κB
Heme Oxygenase-1 (HO-1)Antioxidant enzymeIncreaseNrf2
NAD(P)H Quinone Dehydrogenase 1 (NQO1)Detoxification enzymeIncreaseNrf2

Biological Functions and Physiological Implications of 11e,13z 15 Oxoicosa 11,13 Dienoic Acid Pre Clinical Research

Investigation of Antimicrobial Activities and Cellular Mechanisms

Pre-clinical investigations into the antimicrobial properties of 15-oxo-EDE are in the early stages. Preliminary research indicates that 15-oxo-EDE possesses inhibitory effects against certain bacterial strains, suggesting its potential for development as an antibacterial agent. It has been identified in plant extracts, such as those from Bidens pilosa, which are recognized for their antimicrobial activities.

While detailed mechanistic studies on 15-oxo-EDE are limited, the activities of other natural compounds provide a framework for potential mechanisms. For instance, some phytochemicals interfere with bacterial adhesion, biofilm formation, and quorum sensing (QS), the cell-to-cell communication system that regulates virulence in bacteria. nih.govmdpi.com Compounds like linalool (B1675412) have been shown to inhibit the production of extracellular polysaccharides, which are crucial for the integrity of the biofilm matrix. mdpi.com Although 15-oxo-EDE has demonstrated anti-biofilm activity, its specific cellular and molecular targets within bacteria remain a subject for future research.

Role in Inflammation Modulation and Immune Cell Responses

The role of 15-oxo-EDE as an anti-inflammatory agent is an area of active investigation. Its primary known mechanism of action is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes. nih.gov Leukotrienes are potent pro-inflammatory mediators involved in a variety of inflammatory diseases. nih.gov By inhibiting 5-LOX, 15-oxo-EDE can reduce the production of these inflammatory molecules.

Studies on related oxo-lipids provide further insight into potential anti-inflammatory pathways. For example, the structurally similar compound (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has been shown to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages. nih.govnih.gov 13-KODE achieves this by inhibiting the nuclear translocation of NF-κB and the activation of mitogen-activated protein kinases (MAPKs), as well as by activating the Nrf2/HO-1 antioxidant signaling pathway. nih.govresearchgate.net While these detailed pathways have not yet been confirmed for 15-oxo-EDE, its established effect on 5-LOX positions it as a significant modulator of immune responses.

Impact on Cellular Growth, Differentiation, and Apoptosis

The direct impact of 15-oxo-EDE on cellular growth, differentiation, and apoptosis is a largely unexplored area of research. However, its position within the 15-lipoxygenase (15-LOX-1) metabolic pathway suggests a potential role in these fundamental cellular processes. The 15-LOX-1 pathway is known to be involved in regulated cell death through the generation of lipid peroxides. nih.gov

Research on other oxylipins has established clear links to the regulation of cell fate. For instance, 13-Oxo-ODE has been found to suppress cell proliferation and induce apoptosis in breast cancer stem cells by down-regulating the expression of the c-myc gene. nih.govnih.gov This compound increased the late apoptotic cell subpopulation from 6.5% to 23.7% in one study. nih.gov Given that 15-oxo-EDE is a product of a related lipoxygenase pathway, it is plausible that it may also possess activities that influence cell growth and survival, though direct experimental evidence is currently lacking.

Involvement in Metabolic Homeostasis and Lipid Sensing

As an endogenous metabolite, 15-oxo-EDE is implicated in metabolic pathways. A key mechanism by which fatty acid derivatives regulate metabolism is through interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that control the expression of genes involved in lipid and glucose metabolism. researchgate.netnih.gov

While the direct interaction of 15-oxo-EDE with PPARs has not been detailed, the activities of its precursor and other similar molecules strongly suggest a role in this signaling system.

15-HETE , the direct precursor to 15-oxo-EDE, is a known agonist for PPARβ/δ. nih.gov

13-KODE , a related oxylipin, acts as a PPARα agonist. nih.govmdpi.com

9-oxo-OTA , another related compound, also activates PPARα in hepatocytes, promoting fatty acid uptake and oxidation. researchgate.net

The activation of PPARα is known to enhance fatty acid oxidation and reduce fat storage, while PPARγ agonists can increase adipogenesis. researchgate.netnih.gov Based on the established activities of these closely related lipids, it is highly probable that 15-oxo-EDE functions as a signaling molecule in metabolic homeostasis through the modulation of one or more PPAR isoforms. This remains a critical area for future pre-clinical investigation.

Summary of Pre-clinical Findings for 15-oxo-EDE and Related Compounds
CompoundBiological ActivityKey FindingsReference
(11E,13Z)-15-oxoicosa-11,13-dienoic acid (15-oxo-EDE)Anti-inflammatoryInhibits the enzyme 5-lipoxygenase (5-LOX), reducing the biosynthesis of pro-inflammatory leukotrienes.
This compound (15-oxo-EDE)AntimicrobialExhibited inhibitory effects on specific bacterial strains in preliminary tests.
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)Anti-inflammatoryInhibits NF-κB and MAPK signaling pathways in macrophages. nih.govresearchgate.net
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)Apoptosis InductionSuppresses proliferation and induces apoptosis in breast cancer stem cells. nih.govnih.gov
15-hydroxyeicosatetraenoic acid (15-HETE)Metabolic RegulationActs as a preferential agonist for Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). nih.gov
9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA)Metabolic RegulationActivates PPARα in hepatocytes, promoting fatty acid metabolism. researchgate.net

Unexplored Biological Roles in Mammalian and Non-Mammalian Systems

Beyond the established and hypothesized roles in mammalian systems, 15-oxo-EDE and related compounds are found in other domains of life where their functions are just beginning to be understood.

In non-mammalian systems, oxylipins play crucial roles in ecophysiology. Research on the marine diatom Pseudo-nitzschia delicatissima has revealed that it produces several oxylipins via a 15S-lipoxygenase pathway, including a 15-oxoacid. nih.gov The production of this 15-oxoacid was found to increase significantly during the stationary phase of the culture, immediately preceding its collapse. nih.gov This suggests a potential role for these molecules as signals that regulate population dynamics or bloom termination in marine ecosystems. nih.gov

Advanced Analytical Methodologies for the Quantitative Determination of 11e,13z 15 Oxoicosa 11,13 Dienoic Acid

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis

High-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the targeted analysis of (11E,13Z)-15-oxoicosa-11,13-dienoic acid. This technique offers unparalleled sensitivity and selectivity, enabling the differentiation of the target analyte from a complex background of other lipids and metabolites.

Typically, reversed-phase liquid chromatography is employed, utilizing C18 columns to separate the compound based on its hydrophobicity. Gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like acetic or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) allows for the efficient separation of fatty acids.

For detection, electrospray ionization (ESI) in the negative ion mode is highly effective for carboxylic acids like this compound, as they readily form [M-H]⁻ ions. The molecular weight of the compound is 322.5 g/mol , leading to a precursor ion with a mass-to-charge ratio (m/z) of 321.2. nih.gov

Tandem mass spectrometry (MS/MS) is then used for definitive identification and quantification through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this process, the precursor ion (m/z 321.2) is isolated and fragmented, and specific product ions are monitored. This high degree of specificity minimizes interferences and provides reliable quantification. Analysis of the compound's structure and public spectral data suggests key fragment ions at m/z 303.2 (loss of water), 277.2, and 207.1. nih.gov The LC-MS/MS methodology has been successfully applied to the analysis of structurally related lipid hydroperoxides and their decomposition products, demonstrating its suitability for this class of molecules. nih.gov

Parameter Value/Description Reference
Compound Name This compound nih.gov
Molecular Formula C₂₀H₃₄O₃ nih.gov
Molecular Weight 322.5 g/mol nih.gov
Ionization Mode Negative Electrospray Ionization (ESI) nih.govufz.de
Precursor Ion [M-H]⁻ m/z 321.2 nih.gov
Key MS/MS Fragments m/z 303.2, 277.2, 207.1 nih.gov
Chromatography Reversed-Phase (e.g., C18 column) nih.govresearchgate.net

Development of Stable Isotope Dilution Assays for Absolute Quantification

For the most accurate and precise measurement, a stable isotope dilution assay (SIDA) is the gold standard. nih.gov This method involves synthesizing an isotopically labeled internal standard of this compound, typically incorporating heavy isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govnih.gov

This heavy-labeled standard is chemically identical to the endogenous analyte and thus behaves identically during sample extraction, cleanup, derivatization, and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By adding a known amount of the internal standard to the sample at the very beginning of the preparation process, any sample loss during the workflow affects both the analyte and the standard equally. nih.gov

Quantification is achieved by measuring the peak area ratio of the endogenous (light) analyte to the heavy-labeled internal standard. This ratio is then compared to a calibration curve generated from known concentrations of the light analyte and a fixed concentration of the heavy standard. This approach corrects for variations in extraction efficiency and matrix effects, leading to highly accurate absolute quantification. While the development of a specific SIDA for disopyramide (B23233) has been detailed, the principles are directly applicable to fatty acids. nih.gov

Methodologies for Stereoisomeric Separation and Chiral Purity Assessment

This compound contains two double bonds, which can exist in different geometric (cis/trans or E/Z) configurations. While the name specifies the (11E,13Z) geometry, analytical methods must be capable of separating this isomer from others that may be present. Furthermore, if the keto group at C-15 is reduced in vivo to a hydroxyl group, a chiral center is created, leading to the formation of R and S enantiomers.

The separation of such stereoisomers requires chiral chromatography. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation. For oxylipins, columns containing cyclodextrin (B1172386) derivatives have proven effective. For instance, an analytical technique using capillary gas chromatography-mass spectrometry with a beta-cyclodextrin (B164692) stationary phase was successfully developed to separate the enantiomers of 12-oxo-phytodienoic acid, a structurally related plant oxylipin. nih.gov This demonstrates that similar chiral phase methodologies, whether in GC or LC systems, could be applied to assess the stereoisomeric purity of this compound or its reduced metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of fatty acids and their derivatives. However, due to the low volatility of carboxylic acids, derivatization is a mandatory step prior to analysis. The most common approach is the conversion of the carboxylic acid group to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.

Following derivatization, the sample is introduced into the GC, where the compound is vaporized and separated on a long capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. As demonstrated in the analysis of other oxylipins, the use of specialized stationary phases, such as those incorporating cyclodextrins, can enable the separation of stereoisomers. nih.gov

The separated compounds then enter the mass spectrometer, which is typically operated in electron impact (EI) ionization mode. EI generates characteristic fragmentation patterns that provide a high degree of structural information, aiding in the confident identification of the analyte. GC-MS has been effectively used in metabolite profiling to identify various fatty acids and other bioactive compounds. researchgate.net

Sample Preparation Strategies for Diverse Biological Matrices

The quantitative analysis of this compound from biological matrices like plasma, serum, urine, or tissue is challenging due to the complexity of these samples and the presence of interfering substances. nih.gov A robust sample preparation strategy is crucial to isolate the analyte, remove interferences, and concentrate the sample to improve detection limits. nih.gov

Solid-phase extraction (SPE) is a widely used technique for cleaning up lipid samples. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a different solvent.

In recent years, modern microsampling and microextraction techniques have gained popularity due to their numerous advantages, including reduced sample volume, decreased solvent consumption, and potential for automation. nih.gov

Volumetric Absorptive Microsampling (VAMS™): This technique uses a small polymeric tip to absorb a precise volume of a biological fluid (e.g., 10-20 µL). The tip is then dried, and the analytes are extracted directly, minimizing sample processing steps and matrix effects. nih.gov

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized form of SPE where the sorbent is packed into a syringe needle. It allows for the rapid processing of small sample volumes and uses minimal solvent for elution (10–50 μL), making it an efficient and automated option. nih.gov

Capillary Microsampling (CMS): This method facilitates the collection and handling of very small volumes of liquid samples, reducing processing steps and enhancing the stability of labile metabolites. nih.gov

These advanced techniques are critical for handling precious or volume-limited samples and for high-throughput analyses. nih.gov

Development of Robust and Sensitive Biomarker Discovery Platforms

The development of the sensitive and specific quantitative methods described above is integral to the creation of biomarker discovery platforms. These platforms, typically based on high-resolution LC-MS/MS, aim to perform comprehensive lipidomics profiling—the large-scale study of lipids in a biological system.

By applying these methods to large cohorts of clinical or biological samples, researchers can simultaneously measure the levels of hundreds of different lipids, including this compound. The resulting quantitative data can be analyzed using bioinformatics and statistical tools to identify lipids whose concentrations change significantly in association with a particular disease state, physiological condition, or response to treatment. For example, the related lipid 13-hydroxyoctadecadienoic acid (13-HODE) has been identified as a potential biomarker for various human diseases. nih.gov

A robust biomarker platform requires methods that are not only sensitive and specific but also reproducible, scalable, and applicable to various sample types. The integration of stable isotope dilution assays, efficient sample preparation, and high-resolution mass spectrometry provides the analytical rigor needed to discover and validate this compound as a potential biomarker.

Chemical Synthesis and Analog Development of 11e,13z 15 Oxoicosa 11,13 Dienoic Acid

Total Synthesis Strategies for Stereodefined (11E,13Z)-15-oxoicosa-11,13-dienoic acid

The total synthesis of this compound presents a significant challenge due to the presence of a conjugated enone system with specific (E,Z)-diene stereochemistry. While specific literature detailing the total synthesis of this exact molecule is limited, general strategies for the construction of similar conjugated polyenoic acids and ketones can be extrapolated.

A plausible synthetic approach would likely involve a convergent strategy, where key fragments of the molecule are synthesized separately and then coupled. The synthesis would necessitate precise control over the geometry of the double bonds at the C11 and C13 positions. Stereoselective methods such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) would be pivotal in establishing the desired (11E,13Z) configuration.

For instance, one could envision the synthesis of two main building blocks: a C1-C10 fragment containing the carboxylic acid moiety (or a protected precursor) and a C11-C20 fragment bearing the conjugated enone system. The stereochemistry of the dienone could be introduced through various methods, including the oxidation of a corresponding dienylic alcohol or through an aldol (B89426) condensation followed by dehydration. The final coupling of these two fragments, followed by deprotection, would yield the target molecule.

Key challenges in the total synthesis include the potential for isomerization of the conjugated double bonds under various reaction conditions and the purification of the final product from closely related stereoisomers.

Synthesis of Stable Isotope-Labeled Probes for Metabolic Tracking and Proteomics

The study of the metabolic fate and protein interactions of this compound necessitates the use of stable isotope-labeled probes. These probes, typically incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), allow for sensitive and specific detection by mass spectrometry, enabling their differentiation from endogenous, unlabeled counterparts.

The synthesis of these labeled probes would follow similar synthetic routes as the unlabeled compound, with the introduction of the isotopic label at a specific, stable position within the molecule. For deuterium labeling, this could involve the use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms at specific positions. For ¹³C labeling, a building block containing one or more ¹³C atoms would be incorporated early in the synthetic sequence.

The use of stable isotope dilution assays, which employ a known amount of the labeled compound as an internal standard, is a powerful technique for the accurate quantification of oxylipins in biological samples. tubitak.gov.tr The development of a robust synthesis for labeled this compound is therefore a critical step for in-depth metabolic and proteomic studies.

Rational Design and Synthesis of Structurally Related Analogs for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, the rational design and synthesis of structurally related analogs are essential. These studies aim to identify the key structural features responsible for its biological activity and can lead to the development of more potent or selective agonists or antagonists.

The design of analogs could involve modifications at various positions of the molecule, including:

Chain length: Synthesizing analogs with shorter or longer carbon chains to assess the impact on receptor binding and activity.

Position of the oxo group: Moving the ketone functionality along the carbon chain to determine its importance for biological function.

Modifications of the carboxylic acid: Esterification or amidation of the carboxyl group to investigate its role in receptor interaction.

The synthesis of these analogs would leverage the same synthetic methodologies employed for the parent compound, utilizing different starting materials or building blocks to introduce the desired structural changes. For example, studies on related oxo-eicosanoids like 5-oxo-ETE have shown that small structural modifications can significantly impact their biological activity, highlighting the importance of a systematic SAR investigation. nih.gov

Chemoenzymatic Approaches for Selective Modifications

Given the challenges associated with the stereoselective total synthesis of complex fatty acids, chemoenzymatic approaches offer a powerful alternative. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to achieve efficient and stereospecific transformations.

For the synthesis of this compound, lipoxygenases (LOXs) are particularly relevant enzymes. Lipoxygenases can catalyze the regio- and stereospecific dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. For instance, a suitable eicosadienoic acid precursor could be treated with a specific lipoxygenase to introduce a hydroperoxy group at the C15 position. Subsequent enzymatic or chemical reduction of the hydroperoxy group would yield the corresponding alcohol, (11E,13Z)-15-hydroxyicosa-11,13-dienoic acid. The final step would involve the selective oxidation of the secondary alcohol to the ketone using an alcohol dehydrogenase (ADH) or a mild chemical oxidizing agent. tubitak.gov.trfrontiersin.org

The use of enzymes offers several advantages, including high stereoselectivity, mild reaction conditions, and the potential to avoid complex protection and deprotection steps often required in purely chemical syntheses. The sequential action of lipoxygenase and alcohol dehydrogenase mimics the biosynthetic pathway of many oxylipins in nature and represents a promising strategy for the efficient and stereocontrolled synthesis of this compound and its analogs. tubitak.gov.tr

Interactions of 11e,13z 15 Oxoicosa 11,13 Dienoic Acid with Other Lipid Mediators and Cellular Components

Cross-talk and Interplay with Arachidonic Acid-Derived Eicosanoids

(11E,13Z)-15-oxoicosa-11,13-dienoic acid is formed from the metabolism of arachidonic acid. Its biosynthesis is intricately linked with the pathways that produce other eicosanoids, suggesting a complex interplay. The initial step often involves the action of lipoxygenases (LOX) or cyclooxygenases (COX) on arachidonic acid.

For instance, the closely related 15-oxo-ETE is a major metabolite derived from the action of 15-lipoxygenase (15-LO) and subsequent oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov This pathway competes with the synthesis of other eicosanoids like prostaglandins (B1171923) and leukotrienes. The formation of this compound would similarly influence the availability of arachidonic acid for these other pathways.

The production of 15-oxo-ETE has been shown to be a significant metabolic route for 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in macrophages. nih.gov This conversion can modulate the levels of 15(S)-HETE, a bioactive lipid in its own right. It is plausible that this compound participates in similar regulatory loops, influencing the balance of pro-inflammatory and anti-inflammatory eicosanoids.

Table 1: Key Enzymes and Metabolites in the Arachidonic Acid Cascade Related to 15-Oxo-Eicosanoids

EnzymePrecursorProductPotential Interaction with this compound Pathway
15-Lipoxygenase (15-LO)Arachidonic Acid15(S)-Hydroperoxyeicosatetraenoic acid (15-HpETE)Likely a key enzyme in the initial synthesis.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE)15-oxo-Eicosatetraenoic acid (15-oxo-ETE)Likely involved in the final oxidation step. nih.gov
Cyclooxygenase (COX)Arachidonic AcidProstaglandin (B15479496) H2 (PGH2)Competes for the same substrate, arachidonic acid. nih.gov
5-Lipoxygenase (5-LO)Arachidonic Acid5-Hydroperoxyeicosatetraenoic acid (5-HpETE)Competes for the same substrate, potentially altering leukotriene synthesis. nih.gov

Influence on Membrane Dynamics and Lipid-Protein Interactions

As a lipid mediator, this compound is expected to influence cell membrane properties and interact with membrane-associated proteins. While direct studies are not available, the behavior of other oxidized fatty acids provides insights.

Oxidized fatty acids can be incorporated into membrane phospholipids, altering membrane fluidity, thickness, and the formation of lipid rafts. wikipedia.org This can, in turn, affect the function of transmembrane receptors and signaling proteins. The α,β-unsaturated ketone structure present in this compound makes it an electrophilic species, capable of forming covalent adducts with cellular nucleophiles, including cysteine residues in proteins. wikipedia.org This suggests that it could directly modify the function of membrane-bound proteins.

Furthermore, the metabolism of its precursor, 15(S)-HETE, can be acylated into membrane phospholipids, indicating that oxo-eicosanoids might be generated within the membrane environment or be incorporated into it after synthesis. wikipedia.org

Modulation of Oxidative Stress Pathways Beyond Direct Scavenging

While some lipids possess direct antioxidant properties, many, including likely this compound, modulate oxidative stress through signaling pathways. The electrophilic nature of α,β-unsaturated keto-fatty acids allows them to interact with and modulate key regulatory proteins of the oxidative stress response.

A primary example is the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. The related compound, 15-oxo-ETE, has been shown to activate Nrf2-regulated antioxidant responses. nih.gov This leads to the increased expression of cytoprotective enzymes like heme oxygenase-1 (HO-1). nih.gov The proposed mechanism involves the modification of Keap1, a repressor protein of Nrf2, by the electrophilic oxo-eicosanoid.

Conversely, 15-oxo-ETE has been found to inhibit the pro-inflammatory NF-κB pathway by targeting IKKβ, a key kinase in this pathway. nih.gov This dual action of activating Nrf2 and inhibiting NF-κB suggests that this compound could play a significant role in resolving inflammation and protecting against oxidative damage.

Table 2: Potential Effects of this compound on Oxidative Stress Pathways (Inferred from 15-oxo-ETE)

PathwayTarget ProteinObserved Effect of 15-oxo-ETEPotential Consequence
Nrf2 SignalingKeap1Activation of Nrf2 translocationIncreased expression of antioxidant enzymes (e.g., HO-1). nih.gov
NF-κB SignalingIKKβInhibition of IKKβ kinase activityDecreased expression of pro-inflammatory genes. nih.gov

Effects on Organelle-Specific Functions and Cellular Compartmentation

The influence of this compound can extend to the function of specific organelles. Its metabolic precursors and related compounds are known to be synthesized in and act on various cellular compartments.

Mitochondria: Oxidative stress and mitochondrial function are closely linked. By modulating Nrf2 and NF-κB, this compound could indirectly impact mitochondrial integrity and energy metabolism.

Endoplasmic Reticulum (ER): The ER is a major site of lipid synthesis and protein folding. Alterations in membrane composition due to the incorporation of oxidized fatty acids could induce ER stress.

Peroxisomes: These organelles are central to the metabolism of fatty acids, including their β-oxidation. The related compound 13-HODE is known to be metabolized in peroxisomes. wikipedia.org It is plausible that this compound or its metabolites are also processed in peroxisomes, which could serve as a mechanism for its degradation and signaling termination.

Furthermore, the formation of coenzyme A (CoA) thioesters of 11- and 15-oxo-ETE has been reported, suggesting that these compounds can enter metabolic pathways typically associated with fatty acid activation and degradation within cellular compartments like mitochondria and peroxisomes. nih.gov

Future Research Trajectories and Pre Clinical Therapeutic Hypothesis Generation

Comprehensive Elucidation of Upstream and Downstream Signaling Pathways

Future research should prioritize the elucidation of the signaling pathways modulated by (11E,13Z)-15-oxoicosa-11,13-dienoic acid. Given its structure, it is hypothesized to interact with pathways commonly associated with lipid signaling molecules. Key areas of investigation would include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: Investigating the phosphorylation status of key MAPK members such as ERK, JNK, and p38 in response to treatment with this compound will be crucial. Many oxidized fatty acids are known to modulate these pathways, which are central to cellular processes like inflammation, proliferation, and apoptosis.

Nuclear Factor-kappa B (NF-κB) Signaling: A critical area of inquiry would be to determine if this compound can modulate the NF-κB pathway. This could be assessed by examining the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits (e.g., p65).

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: As a fatty acid derivative, this compound is a potential ligand for PPARs (α, γ, and δ). Reporter gene assays and analysis of downstream target gene expression (e.g., CD36, FABP4) would clarify its role as a PPAR agonist or antagonist.

Nrf2/HO-1 Antioxidant Response Pathway: The potential for this compound to induce an antioxidant response by promoting the nuclear translocation of Nrf2 and upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) warrants investigation.

Identification of Novel Molecular Targets and Binding Partners

Identifying the direct molecular targets and binding partners of this compound is fundamental to understanding its mechanism of action. Advanced proteomic and biochemical approaches could be employed:

Affinity Chromatography and Mass Spectrometry: Synthesizing a biotinylated or otherwise tagged version of this compound would enable pull-down assays from cell lysates, followed by mass spectrometry to identify interacting proteins.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques can be used to validate direct binding interactions with putative protein targets identified through other means and to quantify the binding affinity and thermodynamics of these interactions.

Computational Docking and Molecular Modeling: In silico approaches can predict potential binding sites on proteins of interest, such as nuclear receptors and enzymes involved in inflammatory signaling, guiding further experimental validation.

Exploration of Roles in Relevant In Vitro and Ex Vivo Disease Models

The functional effects of this compound should be explored in a variety of disease-relevant cellular and tissue models.

Inflammatory Models: The anti-inflammatory or pro-inflammatory potential of the compound can be assessed in macrophage cell lines (e.g., RAW 264.7, THP-1) stimulated with lipopolysaccharide (LPS). Key readouts would include the production of nitric oxide (NO), prostaglandins (B1171923), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Infection Models: Co-culturing immune cells with pathogens in the presence of this compound could reveal its impact on host defense mechanisms, such as phagocytosis, oxidative burst, and pathogen clearance.

Metabolic Dysfunction Models: Using in vitro models of adipogenesis (e.g., 3T3-L1 cells) or insulin resistance in hepatocytes or skeletal muscle cells, the role of this compound in glucose uptake, lipid accumulation, and adipokine secretion can be investigated.

Potential In Vitro/Ex Vivo Model Key Parameters to Investigate Hypothesized Outcome
LPS-stimulated MacrophagesNO, TNF-α, IL-6 production; NF-κB activationModulation of pro-inflammatory mediator release
3T3-L1 AdipocytesLipid accumulation, PPARγ target gene expressionInfluence on adipogenesis and lipid metabolism
Insulin-resistant HepatocytesGlucose uptake, gluconeogenic gene expressionImpact on insulin sensitivity and glucose metabolism

Investigation of this compound as a Potential Biomarker in Pre-clinical Settings

Future studies should explore the potential of this compound as a biomarker in animal models of disease.

Quantification in Biological Fluids and Tissues: The development of a sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is a prerequisite for accurately measuring the levels of this compound in plasma, urine, and various tissues from pre-clinical models of inflammation, metabolic syndrome, or other relevant diseases.

Correlation with Disease Activity: By measuring the levels of this compound at different stages of disease progression and in response to therapeutic interventions, its correlation with disease activity and treatment efficacy can be established.

Development of Advanced Research Tools and Methodologies for Functional Interrogation

To facilitate a deeper understanding of the biological roles of this compound, the development of specialized research tools is necessary.

Synthesis of Labeled Analogs: The chemical synthesis of isotopically labeled (e.g., ¹³C, ²H) and fluorescently tagged analogs of this compound would be invaluable for metabolic tracing studies and for visualizing its subcellular localization.

Generation of Specific Antibodies: The development of monoclonal or polyclonal antibodies with high specificity for this compound would enable the development of immunoassays (e.g., ELISA) for high-throughput quantification and immunohistochemical studies to determine its tissue distribution.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the structure and purity of (11E,13Z)-15-oxoicosa-11,13-dienoic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to resolve double-bond geometry (11E,13Z configuration) and carbonyl positions. Assign peaks using coupling constants (e.g., trans vs. cis coupling in dienes) and compare with reference data .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₀H₃₄O₃) and isotopic pattern .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 200–235 nm monitors purity and degradation products under varying pH/temperature conditions .

Q. What synthetic strategies are employed to produce this compound?

  • Methodological Answer :

  • Chemical Synthesis : Utilize Wittig or Horner-Wadsworth-Emmons reactions for stereocontrolled diene formation. Protect the carboxylic acid group during synthesis to prevent side reactions .
  • Natural Source Extraction : Isolate from biological matrices (e.g., plant lipids) via solvent extraction, followed by column chromatography. Validate purity via TLC and GC-MS .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Use amber vials to minimize light exposure .
  • Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/dispensing to avoid inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Dose-Response Studies : Test a wide concentration range (nM to µM) to identify biphasic effects.
  • Pathway-Specific Assays : Use inhibitors/agonists (e.g., COX/LOX inhibitors) to isolate mechanisms in inflammatory models .
  • Multi-Omics Integration : Combine lipidomics with transcriptomics to correlate metabolite levels with gene expression patterns .

Q. What experimental designs are optimal for studying the compound’s interaction with lipid-peroxidizing enzymes?

  • Methodological Answer :

  • Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) using purified LOX/COX enzymes and monitor product formation via UV-spectroscopy (234 nm for conjugated dienes) .
  • Molecular Docking : Perform computational simulations to predict binding affinities at catalytic sites, validated by mutagenesis studies .

Q. What strategies improve stereoselective synthesis of the (11E,13Z) diene system?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) to control double-bond geometry.
  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to stabilize intermediates during dienylation .

Q. How can researchers assess the compound’s role in lipid peroxidation and oxidative stress pathways?

  • Methodological Answer :

  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell cultures treated with the compound.
  • Isotope Labeling : Incorporate ¹³C at the carbonyl group to track metabolic fate via LC-MS/MS .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-dependent effects in cellular assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates in triplicate experiments .

Q. How to validate the compound’s stability under experimental conditions (e.g., cell culture media)?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in PBS or DMEM at 37°C and analyze degradation products via LC-MS at 0, 6, 12, and 24 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.